molecular formula C9H11BO4 B023478 4-Ethoxycarbonylphenylboronic acid CAS No. 4334-88-7

4-Ethoxycarbonylphenylboronic acid

Cat. No.: B023478
CAS No.: 4334-88-7
M. Wt: 193.99 g/mol
InChI Key: ZLNFACCFYUFTLD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Ethoxycarbonylphenylboronic acid is an organic intermediate

Mode of Action

For instance, it participates in oxidative hydroxylation for the preparation of phenols . It also takes part in homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use, such as the type of reaction it is involved in and the biological system in which it is applied. For instance, in the context of oxidative hydroxylation, it contributes to the preparation of phenols .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other reactants, the pH of the environment, temperature, and solvent used. It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

The role of 4-Ethoxycarbonylphenylboronic acid in biochemical reactions is primarily as a reactant. It interacts with various enzymes, proteins, and other biomolecules in these reactions . The nature of these interactions is largely dependent on the specific reaction in which it is involved. For example, in Suzuki-coupling reactions, it can bind to palladium catalysts to facilitate the cross-coupling process .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented. Given its role in various biochemical reactions, it can be inferred that it may influence cell function by participating in these reactions. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on the specific biochemical reaction in which it is involved. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxycarbonylphenylboronic acid can be synthesized through the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Ethoxycarbonylphenylboronic acid is unique due to its ethoxycarbonyl group, which provides different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNFACCFYUFTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370241
Record name 4-Ethoxycarbonylphenylboronic acid
Source EPA DSSTox
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Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4334-88-7
Record name 4-(Ethoxycarbonyl)phenylboronic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxycarbonylphenylboronic acid
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Record name 4-Ethoxycarbonylphenylboronic acid
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Record name 4-(Ethoxycarbonyl)phenylboronic acid
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Synthesis routes and methods I

Procedure details

A solution of 4-carboxyphenylboronic acid (15 g, 0.09 mol), 99% ethanol (150 mL) and concentrated sulphuric acid (0.5 mL) was heated to reflux for two days. The volume was reduced to approximately 20 mL. The residue was triturated with petroleum ether to give 13.4 g of the desired material.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-(dihydroxyboryl)benzoic acid (5.0 g, 30.13 mmol) in ethanol (16.0 mL) was treated with 4N HCl in dioxane (34.0 mL), heated to reflux, stirred for 1.5 hours, and concentrated. The concentrate was partitioned between water (150.0 mL) and diethyl ether (100.0 mL) and the aqueous layer was extracted with diethyl ether (2×100 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated to provide the desired product. MS (APCI) m/e 194 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.07 (m, 2H), 7.81 (m, 211), 4.41 (q, 2H), 1.41 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 4-Ethoxycarbonylphenylboronic acid in the provided research?

A1: The research [] focuses on synthesizing 4-(N-methylaminocarbonyl) phenylboronic acid. In this context, this compound serves as a precursor in the synthesis process. The ammoniation reaction with methylamine replaces the ethoxycarbonyl group with an N-methylaminocarbonyl group, leading to the desired product.

Q2: Are there any advantages to using this compound in this specific synthesis compared to other potential starting materials?

A2: While the abstract [] doesn't directly compare different starting materials, it highlights the advantages of the overall synthesis method using this compound:

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